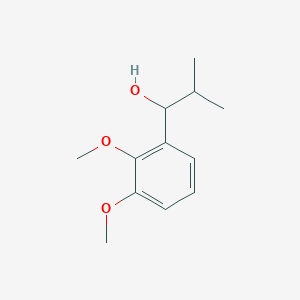
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position, a bromine atom at the 5-position, and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine typically involves multiple steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 4-hydroxymethylpyridine.
Bromination: The hydroxymethylpyridine is brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Protection of Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and protection steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Deprotection: Free amino derivatives.
Scientific Research Applications
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Employed in the development of probes and inhibitors for biological pathways involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then form hydrogen bonds or ionic interactions with the target. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-(hydroxymethyl)pyridine: Similar structure but lacks the Boc protection, making it more reactive.
2-(Boc-amino)-4-(hydroxymethyl)pyridine: Lacks the bromine atom, which may reduce its versatility in substitution reactions.
2-(Boc-amino)-5-chloro-4-(hydroxymethyl)pyridine: Similar but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
Uniqueness
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine is unique due to the combination of the Boc-protected amino group, bromine atom, and hydroxymethyl group, which provides a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-4-(hydroxymethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) |
InChI Key |
OERFTJNBKXLAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)


![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)
![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)







